![molecular formula C17H23N3O2S B11172948 N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-phenoxybutanamide](/img/structure/B11172948.png)
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-phenoxybutanamide
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Overview
Description
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-phenoxybutanamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-phenoxybutanamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Attachment of the Dimethylpropyl Group: The dimethylpropyl group is introduced through alkylation reactions using suitable alkyl halides.
Formation of the Phenoxybutanamide Moiety: The phenoxybutanamide moiety is synthesized by reacting phenol with butanoyl chloride, followed by coupling with the thiadiazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-phenoxybutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-phenoxybutanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-phenoxybutanamide involves its interaction with specific molecular targets. The compound is known to bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the function of microtubules, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide
- N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide
Uniqueness
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-phenoxybutanamide is unique due to its specific combination of a thiadiazole ring and a phenoxybutanamide moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H23N3O2S |
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Molecular Weight |
333.5 g/mol |
IUPAC Name |
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-phenoxybutanamide |
InChI |
InChI=1S/C17H23N3O2S/c1-17(2,3)12-15-19-20-16(23-15)18-14(21)10-7-11-22-13-8-5-4-6-9-13/h4-6,8-9H,7,10-12H2,1-3H3,(H,18,20,21) |
InChI Key |
KMSUOHGVXYTYIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1=NN=C(S1)NC(=O)CCCOC2=CC=CC=C2 |
Origin of Product |
United States |
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